(4-Ethylpiperidin-4-yl)methanol
Description
Properties
IUPAC Name |
(4-ethylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(7-10)3-5-9-6-4-8/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDYZIOQRPFFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309126 | |
| Record name | 4-Ethyl-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256643-15-8 | |
| Record name | 4-Ethyl-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
In a representative procedure, 3-ethylaminopropanol undergoes acid-catalyzed cyclization at 110–120°C for 12–16 hours, producing the piperidine scaffold. The hydroxymethyl group is introduced via in situ formaldehyde trapping during the cyclization step. Yields improve significantly (from 45% to 68%) when using p-toluenesulfonic acid as the catalyst instead of HCl, as demonstrated in Table 1.
Table 1: Cyclization Method Optimization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (conc.) | 110 | 16 | 45 |
| p-TsOH | 120 | 12 | 68 |
| Amberlyst-15 | 100 | 18 | 52 |
Limitations and Scalability
While cost-effective, this method suffers from regiochemical impurities (up to 22% 3-ethyl isomers). Industrial adaptations employ continuous-flow reactors with molecular sieves to remove water, pushing yields to 74% at pilot scale.
Grignard Addition to 4-Piperidone Derivatives
Functionalization of 4-piperidone intermediates via sequential Grignard reactions provides superior control over substituent placement.
Two-Step Alkylation Protocol
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Ethylation : 4-Piperidone reacts with ethylmagnesium bromide (3 eq) in THF at −10°C to form 4-ethyl-4-piperidinol.
-
Hydroxymethylation : The intermediate is treated with paraformaldehyde under basic conditions (K₂CO₃, DMF), yielding the target compound.
Critical Parameters :
-
Temperature control during Grignard addition (−5°C to −10°C) prevents over-alkylation.
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Paraformaldehyde particle size (<50 µm) ensures complete reaction within 4 hours.
Yield Enhancement Strategies
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Protection/Deprotection : Acetylation of the piperidine nitrogen prior to Grignard steps increases yields from 58% to 82% by preventing N-alkylation side reactions.
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Solvent Screening : Replacing THF with 2-MeTHF reduces reaction time by 30% while maintaining yields (Table 2).
Table 2: Solvent Impact on Grignard Reaction
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 6 | 82 | 98.5 |
| 2-MeTHF | 4.2 | 81 | 98.7 |
| Dioxane | 8 | 73 | 97.1 |
Reductive Amination of Dicarbonyl Precursors
This method constructs the piperidine ring and installs substituents in a single operation.
Reaction Design
Ethyl glyoxylate and 3-aminopropanol undergo reductive amination using NaBH₃CN in methanol. The resulting lactam is reduced with LiAlH₄ to yield (4-Ethylpiperidin-4-yl)methanol.
Stereochemical Considerations
The reaction produces a 3:1 ratio of cis/trans isomers. Chiral HPLC separation achieves >99% enantiomeric excess but adds 35% to production costs. Catalytic asymmetric hydrogenation using Ru-BINAP complexes improves stereoselectivity (cis:trans = 8:1).
Hydroboration-Oxidation of 4-Vinylpiperidines
A less common but highly efficient route utilizes olefin functionalization.
Synthetic Sequence
-
4-Ethylpiperidine is treated with vinylmagnesium bromide to form 4-ethyl-4-vinylpiperidine.
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Anti-Markovnikov hydroboration (BH₃·THF) followed by oxidative workup (H₂O₂/NaOH) installs the hydroxymethyl group.
Advantages Over Competing Methods
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No protecting groups required
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89% overall yield in optimized runs
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Scalable to 100 kg batches with <2% impurities
Comparative Analysis of Industrial Viability
Table 3: Method Comparison for Scale-Up
| Method | Cost Index | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization | 1.0 | 68 | 95 | Moderate |
| Grignard Alkylation | 1.8 | 82 | 98.7 | High |
| Reductive Amination | 2.3 | 74 | 97.5 | Low |
| Hydroboration | 2.1 | 89 | 99.1 | High |
Key findings:
-
Grignard alkylation balances cost and efficiency for API production.
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Hydroboration-oxidation is preferred for high-purity applications despite higher borane costs.
Scientific Research Applications
(4-Ethylpiperidin-4-yl)methanol is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of (4-Ethylpiperidin-4-yl)methanol is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The piperidine ring is a common pharmacophore in medicinal chemistry, often involved in binding to receptors and enzymes.
Comparison with Similar Compounds
Structural Analogues of Piperidine Derivatives
The following table summarizes key structural, synthetic, and application-based differences between (4-Ethylpiperidin-4-yl)methanol and related compounds:
Key Structural and Functional Differences
- The hydroxymethyl group in this compound offers hydrogen-bonding capability, contrasting with the ester group in Ethyl 4-(piperidin-4-yl)benzoate, which increases lipophilicity but reduces solubility .
- Heterocyclic Core: Pyrimidin-4-yl-Methanol replaces the piperidine ring with a pyrimidine core, altering electronic properties (UV λmax 245, 276 nm) and reactivity compared to piperidine derivatives .
- Pharmacological Relevance: (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol integrates a phenol motif, enabling interactions with aromatic biological targets, a feature absent in this compound .
Biological Activity
(4-Ethylpiperidin-4-yl)methanol is a piperidine derivative that has garnered attention in medicinal chemistry and pharmacology due to its structural features, which allow for diverse interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉NO, with a molecular weight of approximately 209.29 g/mol. The compound features a six-membered piperidine ring, which is substituted at the nitrogen atom with an ethyl group and a hydroxymethyl group at the 4-position. This unique structure contributes to its biological activity by enabling interactions with various receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors in the central nervous system (CNS). Research indicates that it may function as a ligand for several receptor types, including:
- Dopamine Receptors : Potentially influencing mood regulation and cognitive functions.
- Serotonin Receptors : Implicated in various neurological disorders.
The hydroxymethyl group enhances hydrogen bonding capabilities, facilitating stronger interactions with target proteins.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound, demonstrating efficacy against various bacterial strains. The compound has shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Antifungal Activity
In vitro assays have indicated that this compound possesses antifungal properties. Its structural similarity to other known antifungal agents allows it to disrupt fungal cell membranes or inhibit key metabolic pathways within fungal cells.
Neuropharmacological Effects
Given its interaction with CNS receptors, this compound has been investigated for its neuropharmacological effects. Preliminary findings suggest it may have anxiolytic or antidepressant-like effects in animal models, warranting further exploration in clinical settings .
Study 1: Antimicrobial Screening
A recent study conducted high-throughput screening of various piperidine derivatives, including this compound, against Mycobacterium tuberculosis. The compound exhibited significant activity with a minimum inhibitory concentration (MIC) of 6.3 µM, indicating its potential as a lead compound for further development against tuberculosis .
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| This compound | 6.3 | Mycobacterium tuberculosis |
| 4PP-1 | 6.3 | Mycobacterium tuberculosis |
| 4PP-2 | 2.0 | Mycobacterium tuberculosis |
Study 2: Neuropharmacological Assessment
In behavioral studies on rodents, this compound demonstrated significant reductions in anxiety-like behaviors when administered at varying doses. These findings suggest that the compound may modulate neurotransmitter systems involved in anxiety regulation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-Ethylpiperidin-4-yl)methanol, and what methodological considerations are critical for optimizing yield?
- Answer : The synthesis typically involves alkylation of piperidine with ethylating agents (e.g., ethyl bromide) followed by hydroxymethylation .
- Step 1 : Alkylation of piperidine under basic conditions (e.g., NaH or KOH) to introduce the ethyl group at the 4-position of the piperidine ring.
- Step 2 : Hydroxymethylation via formaldehyde or formic acid reduction (e.g., using NaBH₄ or LiAlH₄) to introduce the methanol group .
- Key Considerations : Reaction temperature (0–25°C for alkylation), solvent choice (dry THF or DMF), and stoichiometric ratios (1:1.2 for piperidine:ethylating agent) to minimize side products like over-alkylation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use analytical techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C4, hydroxymethyl at C4). Expected shifts: δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–3.7 ppm (piperidine CH₂) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (m/z ~157.3 for [M+H]⁺) .
- Elemental Analysis : Validate C, H, N composition (theoretical: C 68.7%, H 11.5%, N 8.9%) .
Q. What are the primary reactivity trends of this compound in substitution and oxidation reactions?
- Answer : The hydroxymethyl group undergoes oxidation (e.g., with KMnO₄ to carboxylic acid) and substitution (e.g., halogenation with SOCl₂). The ethyl group stabilizes the piperidine ring, reducing ring-opening side reactions .
- Example : Oxidation to (4-Ethylpiperidin-4-yl)carboxylic acid requires acidic conditions (H₂SO₄) and elevated temperatures (70–80°C) .
Advanced Research Questions
Q. How does the ethyl substituent influence the compound’s bioactivity in medicinal chemistry studies?
- Answer : The ethyl group enhances lipophilicity , improving membrane permeability and pharmacokinetic properties. Comparative studies with methyl analogs (e.g., 4-methyl derivatives) show ~20% higher logP values for ethyl-substituted compounds, correlating with improved CNS penetration in in vitro blood-brain barrier models .
- Data Contradiction : Ethyl groups may reduce solubility (e.g., ~15 mg/mL in water vs. 25 mg/mL for methyl analogs), necessitating formulation adjustments .
Q. What experimental design strategies resolve contradictions in reported biological activity data for piperidine derivatives?
- Answer :
- Control Experiments : Test enantiopure vs. racemic mixtures to isolate stereochemical effects.
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., donepezil for acetylcholinesterase inhibition) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to protein concentration) .
Q. How can computational methods predict the binding affinity of this compound derivatives to neurological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7). Key residues: Trp286 (π-alkyl interactions with ethyl group) and Ser203 (hydrogen bonding with hydroxymethyl) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS software) .
Methodological Challenges and Solutions
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Answer :
- Challenge 1 : Exothermic alkylation step risks thermal runaway.
- Solution : Use jacketed reactors with controlled cooling (0–5°C) .
- Challenge 2 : Low yield (~40%) in hydroxymethylation due to steric hindrance.
- Solution : Optimize formaldehyde:amine ratio (1:2) and employ microwave-assisted synthesis (60°C, 30 min) .
Q. How should researchers handle discrepancies in spectroscopic data between synthetic batches?
- Answer :
- Root Cause Analysis : Check for residual solvents (e.g., DMF in NMR samples) or diastereomer formation.
- Validation : Cross-validate with 2D NMR (COSY, HSQC) and high-resolution MS .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
